9-Oxooctadecanoic acid

Lipidomics Food Chemistry Oxylipin Profiling

Procure authentic 9-oxooctadecanoic acid (≥95%) as a saturated C18 ketone reference standard. Distinct from unsaturated 9-oxo-ODA, its exact mass (298.25079494 Da) and retention time (5.34 min) are critical for unambiguous LC-HRMS peak identification in bovine milk and dairy lipidomics. Substitution with 8-OSA or 13-oxo-ODA compromises quantification accuracy. Essential for validating saturated oxo-fatty acid metabolite identifications in plasma and tissue homogenates.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 4114-74-3
Cat. No. B1598637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxooctadecanoic acid
CAS4114-74-3
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CCCCCCCC(=O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
InChIKeyKNYQSFOUGYMRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxooctadecanoic Acid (CAS 4114-74-3): Procurement Guide for Long-Chain Oxo Fatty Acid Reference Standards and Research Applications


9-Oxooctadecanoic acid (also designated 9-oxostearic acid or 9-ketostearic acid) is a C18 long-chain fatty acid bearing a ketone functional group at the C9 position [1]. With molecular formula C18H34O3 and molecular weight 298.46 g/mol, this compound belongs to the saturated oxo fatty acid (SOFA) family and is structurally characterized as the 9-oxo derivative of stearic acid . Unlike its extensively studied unsaturated congeners such as 9-oxo-ODA (9-oxo-octadecadienoic acid) and 13-oxo-ODA, 9-oxooctadecanoic acid represents a distinct saturated backbone scaffold that offers differentiated physicochemical and biological properties relevant to lipidomics, metabolomics, and oxylipin pathway research [2].

Why 9-Oxooctadecanoic Acid Cannot Be Replaced by 9-Oxo-ODA, 13-Oxo-ODA, or 9-HODE in Analytical and Biological Workflows


Substitution of 9-oxooctadecanoic acid with structurally related oxylipins—such as 9-oxo-ODA (an unsaturated dienoic oxo fatty acid with PPARα agonist activity [1]), 13-oxo-ODA (a positional isomer with distinct PPARα activation potency and in vivo triglyceride-lowering effects [2]), or 9-HODE (a hydroxy-octadecadienoic acid that activates PPARγ and GPR132 [3])—introduces critical confounding variables. The saturated C18 backbone of 9-oxooctadecanoic acid lacks the conjugated double bond system present in 9-oxo-ODA and 13-oxo-ODA, fundamentally altering receptor binding profiles, metabolic stability, and chromatographic behavior [4]. For analytical applications including LC-MS/MS-based lipidomics and metabolomics, the distinct exact mass (298.25079494 Da) and predicted fragmentation pattern of 9-oxooctadecanoic acid necessitate a compound-specific reference standard; use of an unsaturated analog will result in inaccurate retention time alignment and erroneous quantification [5]. In biological assays, the saturated oxo fatty acid scaffold may exhibit divergent effects on PPAR signaling and cellular proliferation relative to its dienoic counterparts, precluding direct interchangeability without experimental validation [6].

Quantitative Differentiation of 9-Oxooctadecanoic Acid: Comparative Data for Scientific Selection


Relative Abundance of 9-Oxostearic Acid (9OSA) Versus 8-Oxostearic Acid (8OSA) in Bovine Milk: LC-HRMS Quantification Data

In a validated LC-HRMS method for free saturated oxo fatty acids in milk, 9-oxostearic acid (9OSA) exhibited a retention time of 5.34 min with a relative response ratio of 0.95, compared to its positional isomer 8-oxostearic acid (8OSA) which showed a retention time of 5.41 min and a relative response ratio of 1.09 [1]. This quantitative differentiation confirms that 9OSA and 8OSA are chromatographically resolvable species requiring distinct reference standards for accurate identification and quantification in complex biological matrices [1].

Lipidomics Food Chemistry Oxylipin Profiling

Predicted Exact Mass and Chromatographic Behavior of 9-Oxooctadecanoic Acid: Distinct from Unsaturated Oxo-Fatty Acid Analogs

9-Oxooctadecanoic acid has a monoisotopic exact mass of 298.25079494 Da (C18H34O3) [1], which differs by 4.0313 Da (two additional hydrogen atoms) from 9-oxo-ODA (9-oxo-octadecadienoic acid, C18H30O3, exact mass 294.2195 Da) [2]. This mass difference arises from the saturated backbone of 9-oxooctadecanoic acid versus the conjugated diene system in 9-oxo-ODA. The predicted negative ion mode LC-MS/MS fragmentation pattern (splash10-0002-0090000000-992ec76e7753d0226c1c at 10V) is unique to 9-oxooctadecanoic acid and distinct from the fragmentation spectra of 9-oxo-ODE [3].

Mass Spectrometry Metabolomics Reference Standards

Physicochemical Property Differentiation: Melting Point and Boiling Point of 9-Oxooctadecanoic Acid Versus Stearic Acid

9-Oxooctadecanoic acid exhibits a melting point of 74.5 °C and a boiling point of 444.1 °C at 760 mmHg . In contrast, stearic acid (octadecanoic acid, C18H36O2), the non-oxidized parent saturated fatty acid, has a melting point of approximately 69.3 °C and a boiling point of 361 °C [1]. The introduction of the C9 ketone group elevates the melting point by approximately 5.2 °C and the boiling point by approximately 83 °C relative to stearic acid, attributable to increased polarity and intermolecular dipole-dipole interactions conferred by the carbonyl moiety .

Formulation Science Analytical Chemistry Physicochemical Characterization

Topological Polar Surface Area (TPSA) and Hydrophobicity Profile of 9-Oxooctadecanoic Acid: Implications for Membrane Permeability and Solubility

9-Oxooctadecanoic acid has a topological polar surface area (TPSA) of 54.40 Ų and is characterized as a very hydrophobic molecule, practically insoluble in water and relatively neutral [1][2]. In comparison, stearic acid has a TPSA of 37.30 Ų, while oleic acid (a monounsaturated C18 fatty acid) has a TPSA of 37.30 Ų [3]. The introduction of the C9 ketone group increases TPSA by approximately 17.1 Ų relative to the parent saturated and monounsaturated C18 fatty acids, reflecting the additional polar surface contributed by the carbonyl oxygen. This modification alters the compound's lipophilicity profile and predicted membrane permeability characteristics [2].

Drug Discovery ADME Prediction Physicochemical Profiling

Optimal Procurement and Application Scenarios for 9-Oxooctadecanoic Acid Based on Verified Differentiation Data


Quantitative LC-HRMS Analysis of Saturated Oxo Fatty Acids (SOFAs) in Milk and Dairy Products

Investigators quantifying the oxostearic acid profile in bovine milk or dairy matrices using LC-HRMS require authentic 9-oxooctadecanoic acid (9OSA) as a reference standard for accurate peak identification and calibration. The validated retention time of 5.34 min for 9OSA is distinct from that of 8OSA (5.41 min), enabling unambiguous chromatographic resolution [1]. Substitution with 8OSA, 13-oxo-ODA, or 9-oxo-ODA will result in incorrect retention time alignment and compromised quantification accuracy. Procurement of 9-oxooctadecanoic acid of ≥95% purity is essential for constructing reliable calibration curves and validating method performance in food lipidomics workflows [1].

Metabolomics and Lipidomics Reference Standard for Saturated Oxo-Fatty Acid Pathway Mapping

In untargeted or targeted metabolomics and lipidomics studies employing high-resolution mass spectrometry, 9-oxooctadecanoic acid serves as a critical reference standard for the saturated branch of the oxo-fatty acid metabolic network. Its distinct exact mass (298.25079494 Da) and predicted fragmentation signature differentiate it from unsaturated oxo-fatty acids such as 9-oxo-ODA (294.2195 Da) and 13-oxo-ODA [2][3]. Researchers studying the endogenous formation of saturated oxo fatty acids via non-enzymatic oxidation or enzymatic pathways require this authentic standard to validate metabolite identifications, assess ion suppression effects, and establish limits of detection in biological matrices including plasma, tissue homogenates, and cell culture extracts [4].

Formulation Development Requiring Oxidized Fatty Acid Scaffolds with Defined Thermal Properties

Scientists developing lipid-based drug delivery systems, cosmetic emulsions, or industrial lubricant formulations that incorporate oxidized fatty acid derivatives must consider the distinct thermal behavior of 9-oxooctadecanoic acid. The melting point of 74.5 °C and boiling point of 444.1 °C differ significantly from those of stearic acid (mp ~69.3 °C, bp 361 °C), impacting solid-state stability, melt processing conditions, and thermal degradation profiles. When 9-oxooctadecanoic acid is selected as a scaffold for further derivatization (e.g., esterification, amidation), its elevated melting point relative to the parent fatty acid informs solvent selection, reaction temperature optimization, and final product purification strategies .

In Vitro Assay Development Distinguishing Saturated Versus Unsaturated Oxo-Fatty Acid Bioactivity

Researchers investigating the structure-activity relationships of oxo-fatty acids on nuclear receptor activation (PPARα, PPARγ), inflammatory signaling (NF-κB), or cellular proliferation should utilize 9-oxooctadecanoic acid as a saturated backbone control compound. The saturated scaffold of 9-oxooctadecanoic acid (TPSA 54.40 Ų) lacks the conjugated diene system present in 9-oxo-ODA and 13-oxo-ODA, which are established PPARα agonists with demonstrated in vivo triglyceride-lowering activity [5]. Comparative dose-response studies incorporating 9-oxooctadecanoic acid alongside 9-oxo-ODA and 13-oxo-ODA can isolate the contribution of unsaturation to receptor binding affinity and downstream transcriptional effects. The pronounced hydrophobicity and practical water insolubility of 9-oxooctadecanoic acid [6] also necessitate specific solubilization protocols (e.g., ethanol or DMSO stock solutions) that differ from those used for more polar oxylipins [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Oxooctadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.